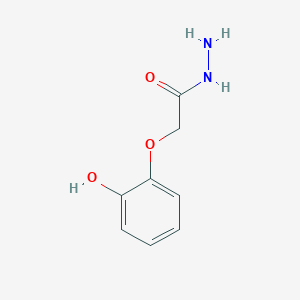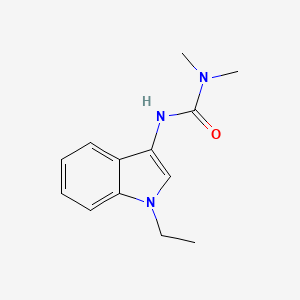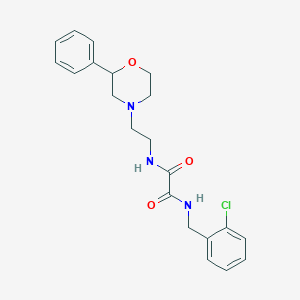
N1-(2-chlorobenzyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N1-(2-chlorobenzyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide” is an organic compound. It contains a chlorobenzyl group, a phenylmorpholino group, and an oxalamide group. These groups are common in many pharmaceuticals and synthetic organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely show typical features of amides, chlorobenzenes, and morpholines. These include polar amide bonds, aromatic benzene rings, and heterocyclic morpholine rings .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The amide group might be hydrolyzed under acidic or basic conditions. The chlorobenzyl group could undergo nucleophilic substitution reactions. The morpholine ring could potentially be opened under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Amides generally have high boiling points due to their ability to form hydrogen bonds. Chlorobenzenes are typically dense, nonpolar liquids. Morpholines are usually polar, hydrophilic compounds .Scientific Research Applications
Polyamine Analogues and Cell Death
A study on polyamine analogues, such as N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm), highlights their role as a new class of antitumor agents. These compounds exhibit phenotype-specific cytotoxic activity, with the mechanism involving the superinduction of the polyamine catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT) and induction of programmed cell death (PCD) through oxidative stress from H2O2 production (Ha et al., 1997).
Synthesis of Di- and Mono-Oxalamides
A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed, demonstrating the versatility of oxalamides in chemical synthesis and potential applications in creating various chemical entities (Mamedov et al., 2016).
Azo Polymers for Optical Storage
Research into azo polymers for reversible optical storage applications indicates the importance of polymer chemistry in developing materials with potential applications in data storage and optical switches. The cooperative motion of polar side groups in amorphous polymers is crucial for the photoinduced birefringence (Meng et al., 1996).
Fast Crystallization of Poly(l-Lactide)
The study on the effect of thermal history on the fast crystallization of Poly(l-Lactide) with soluble-type nucleators and shear flow showcases the significance of materials science in manipulating polymer properties for enhanced performance, potentially relevant to biomedical and packaging applications (Shen et al., 2016).
properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3/c22-18-9-5-4-8-17(18)14-24-21(27)20(26)23-10-11-25-12-13-28-19(15-25)16-6-2-1-3-7-16/h1-9,19H,10-15H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPILVDEBJPBKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2864040.png)
![N-[[4-[(3S,4R)-3-(Hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2864042.png)
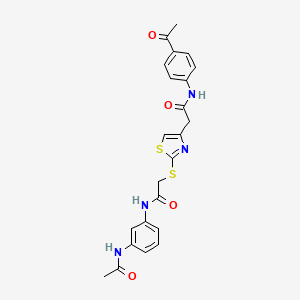
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2864044.png)
![2'-(1,3-Benzodioxol-5-yl)-1-(propan-2-yl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2864045.png)
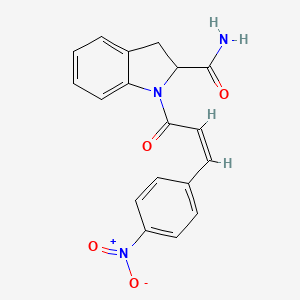
![1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2864048.png)
![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2864049.png)

![N~1~-(3-ethylphenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2864052.png)
